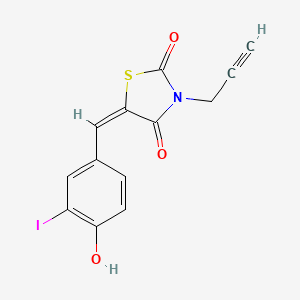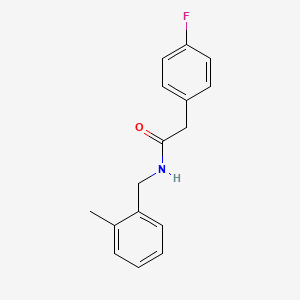![molecular formula C17H24N2O3S B5151057 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a piperidinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to decrease the levels of glutamate, a neurotransmitter that can cause excitotoxicity in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which can lead to an increase in acetylcholine levels.
Biochemical and Physiological Effects
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have various biochemical and physiological effects. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. One potential direction is the development of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone in human subjects.
Conclusion
In conclusion, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone and to develop more effective derivatives.
Métodos De Síntesis
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 3-methylpiperidine, followed by the reaction with sodium bisulfite to form the sulfonate intermediate. The sulfonate intermediate is then reacted with sodium hydroxide and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. Another method involves the reaction of 4-nitroacetophenone with 3-methylpiperidine, followed by reduction with sodium dithionite to form the amine intermediate. The amine intermediate is then reacted with sodium bisulfite and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone.
Aplicaciones Científicas De Investigación
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
Propiedades
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQWHKBAQZZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)